(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13766250
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H24N2O4 |
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Molecular Weight | 272.34 g/mol |
IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |
Standard InChI Key | ORRVKLSXTZZGJV-UWVGGRQHSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C |
SMILES | CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Overview
(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is a chiral piperidine derivative with a stereochemically defined configuration. Its structure includes:
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Piperidine ring: A six-membered saturated amine ring.
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Boc-protected amino group: A tert-butoxycarbonyl (Boc) moiety at position 4, serving as a temporary protective group for the amine.
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Ethyl ester: An ethyl ester group at position 3, derived from carboxylic acid esterification.
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Stereochemistry: Absolute configurations (3S,4S) at the chiral centers, critical for biological activity and synthetic utility .
Molecular Formula: C₁₃H₂₄N₂O₄
Molecular Weight: 272.34 g/mol
CAS Number: 2602442-14-6 (reported for a related stereoisomer) ; 864853-17-8 (specific to (3S,4S)) .
Synthetic Pathways
Key Steps in Synthesis
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Piperidine Ring Formation:
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Introduction of Functional Groups:
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Stereochemical Control:
Physical and Chemical Properties
Key Observations:
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The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) but reduces water solubility .
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The ethyl ester improves lipophilicity, aiding membrane permeability in biological systems.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
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Protease Inhibitors:
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CNS Drug Development:
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Solid-Phase Synthesis:
Case Study: Renin Inhibitor Development
Parameter | Compound 31 (from ) | Analog (from ) |
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IC₅₀ (Human Renin) | 3 nM | 3,000 nM |
Oral Bioavailability | 60% (rat) | <10% |
Selectivity | >30 μM (off-target proteases) | >30 μM |
Mechanism:
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The piperidine scaffold mimics the transition state of peptide substrates, while the Boc group modulates binding affinity .
Stereochemical and Stereoisomeric Considerations
Importance of (3S,4S) Configuration
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Biological Activity: The (3S,4S) stereoisomer exhibits superior binding to renin compared to (3R,4R) or meso forms .
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Synthetic Challenges:
Comparative Analysis of Stereoisomers
Parameter | (3S,4S) | (3R,4R) |
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CAS Number | 864853-17-8 | 2891581-10-3 (HCl salt) |
Efficacy | High (renin inhibition) | Moderate |
Synthetic Complexity | Moderate | Moderate |
Hazard | Classification | Precautions |
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Skin Irritation | Category 2 | Wear gloves; wash thoroughly |
Eye Irritation | Category 2A | Use goggles; rinse with water |
Respiratory Toxicity | Specific organ toxicity (Category 3) | Avoid inhalation; use fume hood |
Storage:
Research Gaps and Future Directions
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Optimization of Synthesis:
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Biological Profiling:
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Catalytic Asymmetric Synthesis:
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